molecular formula C26H20FN3O2 B2423672 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901247-34-5

1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B2423672
CAS RN: 901247-34-5
M. Wt: 425.463
InChI Key: COOQDHOONNDUEF-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20FN3O2 and its molecular weight is 425.463. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Molecular Logic Switches

Amino derivatives of pyrazoloquinoline show significant solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes. These derivatives can act as molecular logic gates, with their pH-dependent fluorescence serving as a basis for binary on-off responses or multilevel logic operations. This property makes them suitable for applications in optical materials and sensors (Uchacz et al., 2016).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally related to pyrazoloquinolines, have been tested for cytotoxic activity against various cancer cell lines, showing potent inhibitory properties. This suggests potential applications of these compounds in cancer research and treatment (Deady et al., 2003).

Reversible Quenching of Fluorescence by Protonation

Research into pyrazoloquinoline derivatives demonstrates their efficiency as organic fluorescent materials suitable for light-emitting devices. Their fluorescence can undergo reversible quenching in the presence of protic acid, a feature that could be exploited in the development of fluorescence-based sensors and indicators (Mu et al., 2010).

Interferon Inducing Activities

Derivatives of pyrazoloquinoline have been shown to possess interferon-inducing activities. This property highlights their potential as antiviral agents, opening avenues for research into their use in treating viral infections (Crenshaw et al., 1976).

Fluorescent Sensors

Novel fluorescing dyes based on the pyrazoloquinoline skeleton have been synthesized, acting as sensors for the fluorescence detection of small inorganic cations in different solvents. These compounds, due to their selectivity and sensitivity, find applications in analytical chemistry for detecting and quantifying metal ions (Mac et al., 2010).

Electronic and Optical Materials

Pyrazoloquinoline derivatives are explored for their electrochemical properties, basicity, and photophysical behaviors, indicating their utility in developing materials for electronic and optical applications. Their ability to undergo chemical modifications that impact their fluorescence quantum efficiency and electron transport properties makes them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices (Szlachcic & Uchacz, 2018).

properties

IUPAC Name

12-(3,4-dimethylphenyl)-14-(4-fluorophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O2/c1-15-3-8-19(11-16(15)2)30-26-20-12-23-24(32-10-9-31-23)13-22(20)28-14-21(26)25(29-30)17-4-6-18(27)7-5-17/h3-8,11-14H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOQDHOONNDUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=N2)C6=CC=C(C=C6)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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